molecular formula C27H34N2O9 B563155 17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid CAS No. 489427-26-1

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid

Cat. No.: B563155
CAS No.: 489427-26-1
M. Wt: 530.574
InChI Key: FUSNDBPWHVPFDU-UHFFFAOYSA-N
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Description

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry, particularly for its role in the synthesis of peptides and other complex molecules.

Biochemical Analysis

Biochemical Properties

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is involved in various biochemical reactions due to its role as a PROTAC linker. It interacts with enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. The compound binds to an E3 ubiquitin ligase on one end and the target protein on the other, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This interaction is crucial for the selective degradation of proteins, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. By facilitating the degradation of specific proteins, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and induce apoptosis . Additionally, the compound’s impact on protein degradation can modulate various cellular functions, including cell cycle regulation and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a ternary complex with an E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The binding interactions between the compound, the E3 ligase, and the target protein are highly specific, ensuring selective degradation. This mechanism of action is fundamental to the compound’s role in targeted protein degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained protein degradation, affecting cellular processes such as gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors that facilitate the ubiquitination process, leading to the degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for the compound’s ability to degrade target proteins effectively.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . This localization ensures that the compound can interact with its target proteins and the ubiquitin-proteasome system effectively, facilitating protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the formation of an amide bond between the amino acid and the Fmoc group. The process often involves the use of reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a solid resin and sequentially reacted with Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of biomaterials and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is unique due to its specific structure, which includes multiple ether linkages and an amide bond. This structure provides distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of complex peptides and the study of protein interactions .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O9/c30-25(18-37-19-26(31)32)28-9-11-34-13-15-36-16-14-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNDBPWHVPFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCNC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652594
Record name 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489427-26-1
Record name 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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